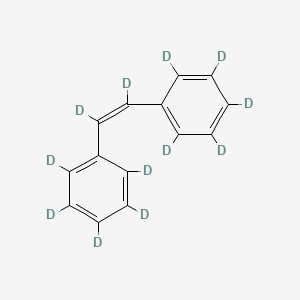

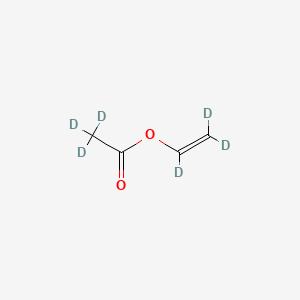

cis-Stilbene-D12

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cis-Stilbene, also known as 1,2-diphenylethylene, is a type of stilbene. It can undergo epoxidation in the presence of supported gold nanoparticles (AuNP) and using cumene as a solvent to form a mixture of cis- and trans-stilbene oxides . The molecular weight of cis-Stilbene is 180.2451 .

Synthesis Analysis

Stilbene derivatives are synthesized via cross-coupling reactions of organic compounds in the presence of transition metal catalysts or under metal-free conditions . The synthesis of stilbene can also be achieved by the Wittig and Horner-Wadsworth-Emmons reactions .Molecular Structure Analysis

The molecular structure of cis-Stilbene can be analyzed using two-photon absorption spectroscopy. This method provides detailed information about the electronic structure of the molecule .Chemical Reactions Analysis

Cis-Stilbene can undergo various chemical reactions. For instance, it can undergo two-photon absorption (2PA) processes . It can also undergo reversible trans-to-cis photoisomerization and irreversible photocyclization reactions .Physical And Chemical Properties Analysis

Cis-Stilbene is a relatively unreactive colorless compound that is practically insoluble in water . It has a melting point of about -5°C and a boiling point of 82 - 84 °C at 0.5 hPa .科学的研究の応用

Femtosecond Raman Spectra Analysis : cis-Stilbene-D12 has been used in studies involving femtosecond stimulated Raman spectra, which provide insights into the ground and excited electronic states of the molecule. These studies help understand the vibrational dynamics and photoisomerization reactions of stilbene (Dobryakov et al., 2012).

Resonance Raman Intensities : Research on the resonance Raman intensities of perdeuterated cis-stilbene, including this compound, contributes to understanding the vibrational modes and excited-state geometry of stilbene. This work aids in the vibrational assignment for various isotopomers of stilbene (Baranović, 2001).

Photoexcitation Dynamics : this compound has been studied using time-resolved resonance Raman spectroscopy to explore the dynamics of its photoexcited singlet state. Such studies offer insights into the photoisomerization process of stilbene (Kwok et al., 2003).

Photoisomerization and Ring Closure Reactions : Investigations have been conducted on the photoisomerization and ring closure reactions of this compound in gaseous states using advanced spectroscopic techniques. These studies enhance the understanding of the molecular behavior of stilbene under photoexcitation (Karashima et al., 2023).

Neutron Spectroscopy Applications : this compound has been characterized for its application in neutron spectroscopy. Its unique properties make it suitable for neutron spectroscopy measurements in various fields, including nuclear reaction studies and space travel (Gaughan et al., 2021).

Fast Neutron Detection : The deuterated form of trans-stilbene, which includes stilbene-d12, has been investigated for its potential in fast neutron spectroscopy. This research highlights the advantages of using deuterated stilbene in neutron detection technologies (Carman et al., 2018).

Vibrational Analysis on Ground State Potential Energy Surface : Research has been done on the vibrational analysis of stilbene and its isotopomers, including this compound, on the ground state potential energy surface. This contributes to a deeper understanding of the molecular structure and behavior of stilbene (Baranović et al., 1998).

作用機序

Safety and Hazards

将来の方向性

Stilbene and its derivatives have gained significant importance in pharmaceutical and material chemistry. They are used in the synthesis of important molecules with diverse applications in these fields . The development of new two-photon active compounds has enabled rapid and widespread advances in multi-photon techniques, including fluorescence imaging and microscopy, 3D fabrication, optical data storage, photodynamic therapy, and spatially controlled chemical activation .

特性

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-[(Z)-1,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11-/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJANXHGTPQOBST-PUJLZZKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(/[2H])\C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])/[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-6,7-dichloro-8-hydroxy-3-phenyldiazenyl-1,2,3,3a-tetrahydropyrazolo[5,1-b]quinazoline-5,9-dione](/img/structure/B575034.png)

![(6R,7S)-7-amino-3-hydroxy-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B575038.png)